molecular formula C11H15N3O3 B13544442 1-(1-Ethyl-1h-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid

1-(1-Ethyl-1h-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B13544442
M. Wt: 237.25 g/mol
InChI Key: AYZFVOWAHHRLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-1h-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-1h-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using vitamin B1 as a catalyst . This reaction is characterized by its simplicity, metal-free catalysis, and high yields (78-92%).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-1h-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Ethyl-1h-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1h-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Ethyl-1h-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is unique due to the presence of both a pyrazole and a piperidine ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(1-Ethyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural properties. Comprising a piperidine ring and a pyrazole moiety, its molecular formula is C12H17N3O3, with a molecular weight of approximately 251.28 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

  • Piperidine Ring : A six-membered ring that contributes to the compound's basicity and ability to interact with biological targets.
  • Pyrazole Moiety : Known for its diverse biological activities, this five-membered ring enhances the compound's potential as an anticancer agent.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

Research suggests that derivatives of pyrazole, including this compound, demonstrate antiproliferative effects against various cancer cell lines. Notable findings include:

  • In Vitro Studies : The compound has shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • Mechanism of Action : Pyrazole derivatives may inhibit critical cancer-related targets such as topoisomerase II and EGFR, contributing to their anticancer properties .

Anti-inflammatory Effects

The structural characteristics of pyrazole derivatives suggest potential anti-inflammatory activity. Compounds in this class have been associated with reduced inflammation markers in various experimental models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.

Compound NameMolecular FormulaUnique Features
1-(1-Methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acidC12H17N3O3Methyl group on pyrazole
2-(1-Ethylpyrazol-4-yl)-6-hydroxypiperidineC12H17N3O2Hydroxy group instead of oxo
3-Pyridinyl analogC11H13N3O3Pyridine ring instead of piperidine

These derivatives may exhibit distinct biological activities compared to the parent compound due to variations in their functional groups and structural arrangements.

Case Studies

Several studies provide insights into the biological activity of pyrazole derivatives:

  • Anticancer Studies : A study demonstrated that compounds containing a 1H-pyrazole scaffold exhibited strong cytotoxicity against multiple cancer cell lines, indicating their therapeutic potential .
  • Antimicrobial Evaluation : Research into similar pyrazole carboxylic acids revealed broad-spectrum antimicrobial effects, suggesting that this compound could possess similar properties .

Q & A

Q. Basic Synthesis Methodology

Q: What are the key steps and reaction conditions for synthesizing 1-(1-Ethyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid? A: Synthesis typically involves multi-step protocols, including:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos) under inert atmospheres to introduce the pyrazole moiety .
  • Hydrolysis : Acidic or basic hydrolysis of ester intermediates to yield the carboxylic acid group, as seen in similar piperidine derivatives .
  • Purification : Column chromatography or recrystallization to isolate the final product. Reaction conditions (e.g., 40–100°C for 5.5 hours) and catalysts are critical for optimizing yields .

Q. Advanced Optimization of Coupling Efficiency

Q: How can coupling efficiency in multi-step synthesis be improved for this compound? A: Strategies include:

  • Catalyst Selection : Palladium diacetate with tert-butyl XPhos enhances Suzuki-Miyaura coupling efficiency, as demonstrated in analogous pyrazole-piperidine syntheses .
  • Solvent and Temperature Control : Using tert-butanol at 40–100°C improves reaction kinetics while minimizing side products .
  • Inert Atmosphere : Prevents catalyst deactivation, particularly for air-sensitive intermediates .

Q. Basic Structural Characterization

Q: What spectroscopic and crystallographic methods are essential for confirming the structure? A:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly for the ethyl-pyrazole and piperidine rings .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as applied to related ethyl pyridine-carboxylate derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. Advanced Data Contradiction Analysis in Biological Studies

Q: How should researchers address contradictions in reported biological activities (e.g., anti-proliferative vs. cytotoxic effects)? A:

  • Mechanistic Validation : Replicate assays under standardized conditions (e.g., autophagy induction via mTOR/p70S6K inhibition, as seen in analogous pyrazole derivatives) .
  • Dose-Response Studies : Evaluate activity across concentration gradients to distinguish target-specific effects from off-target toxicity .
  • Model Systems : Compare results in cell lines (e.g., prostate cancer vs. non-cancerous cells) to identify context-dependent activity .

Q. Basic Safety and Handling Protocols

Q: What safety precautions are recommended for handling this compound? A:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in sealed containers at 2–8°C in dry, ventilated areas .

Q. Advanced Computational Modeling

Q: How can computational methods predict the reactivity or binding affinity of this compound? A:

  • DFT Calculations : Study electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate interactions with biological targets (e.g., mTOR kinase) using PubChem-derived 3D structures .
  • MD Simulations : Assess stability in aqueous environments to guide solubility optimization .

Q. Basic Purification Techniques

Q: What purification methods are effective for isolating this compound? A:

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar impurities .
  • Recrystallization : Use solvents like ethanol or acetonitrile to obtain high-purity crystals .
  • Filtration : Remove palladium residues via activated charcoal treatment .

Q. Advanced Analog Design for Enhanced Bioactivity

Q: What structural modifications could improve the compound’s biological profile? A:

  • Heterocyclic Substitutions : Replace the ethyl group with cyclopropyl or fluorinated moieties to enhance metabolic stability, as seen in chlorophenyl-oxazolo-pyridine analogs .
  • Side Chain Functionalization : Introduce hydroxyl or amine groups to improve water solubility and target engagement .
  • Scaffold Hybridization : Merge with imidazole or triazole rings to exploit multi-target activity, inspired by anti-cancer pyrazole-triazolopyridine hybrids .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-2-13-7-9(5-12-13)14-6-8(11(16)17)3-4-10(14)15/h5,7-8H,2-4,6H2,1H3,(H,16,17)

InChI Key

AYZFVOWAHHRLLE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)N2CC(CCC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.